4-[(4-fluorophenyl)(hydroxy)acetyl]-1-phenyl-2-piperazinone
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Description
Synthesis Analysis
The synthesis of derivatives related to 4-[(4-fluorophenyl)(hydroxy)acetyl]-1-phenyl-2-piperazinone involves several steps, including acetylation, chlorination, cyclization, and acylation, to achieve the target compound. The process often starts with basic components like bis-(2-chloroethyl)amine hydrochloride and p-aminophenol, leading to a variety of derivatives with potential for significant biological activities (Jiang Da-feng, 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques like FT-Raman, FT-IR, 1HNMR, 13CNMR, and UV–Visible spectra. These studies confirm the structures through spectral data and theoretical methods such as density functional theory (DFT), providing insights into the vibrational modes, infrared penetration intensities, and Raman scattering workings. This detailed analysis helps in understanding the charge distribution and interaction within the molecule, indicating its potential for various biological activities (B. Raajaraman, N. R. Sheela, S. Muthu, 2018).
Chemical Reactions and Properties
Chemical reactions involving 4-[(4-fluorophenyl)(hydroxy)acetyl]-1-phenyl-2-piperazinone derivatives include nucleophilic substitution, reduction, and fluorination, leading to a series of compounds with varying substituents. These reactions are crucial for modifying the compound to enhance its biological activities, such as antimicrobial and antifungal effects. The ability to manipulate the molecular structure through these reactions opens up possibilities for creating more potent derivatives with specific targeted actions (V. Mishra, T. Chundawat, 2019).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, are essential for their application in various fields. Studies on the crystal structure, such as X-ray diffraction, provide valuable information on the intermolecular interactions, which are crucial for understanding the stability and reactivity of the compound. These properties are significant for the compound's application in pharmaceutical formulations, ensuring proper bioavailability and efficacy (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, P. A. Suchetan, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[2-(4-fluorophenyl)-2-hydroxyacetyl]-1-phenylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c19-14-8-6-13(7-9-14)17(23)18(24)20-10-11-21(16(22)12-20)15-4-2-1-3-5-15/h1-9,17,23H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISPNBIXMJMHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorophenyl)(hydroxy)acetyl]-1-phenyl-2-piperazinone |
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